
Ethylamine, 2-chloro-N-dichloromethylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-chloro-N-dichloromethylene- is an organic compound with the molecular formula C4H10ClN. It is also known by other names such as (2-Chloroethyl)dimethylamine and β-Chloroethyldimethylamine . This compound is a colorless liquid with a strong ammonia-like odor and is widely used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine, 2-chloro-N-dichloromethylene- can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst . Another method is the reductive amination of acetaldehyde with ammonia and hydrogen . These reactions typically require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethylamine, 2-chloro-N-dichloromethylene- often involves large-scale synthesis using ethanol and ammonia. The reaction is catalyzed by an oxide catalyst, and the product is purified through distillation . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-chloro-N-dichloromethylene- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted amines.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include substituted amines, amides, and primary amines .
Scientific Research Applications
Ethylamine, 2-chloro-N-dichloromethylene- has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine.
Chemical Industry: It is used as a starting reagent for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Ethylamine, 2-chloro-N-dichloromethylene- involves nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules . This leads to the formation of new chemical bonds and the production of substituted amines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethylamine, 2-chloro-N-dichloromethylene- include:
Methylamine: A primary amine with a similar structure but with one less carbon atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 2-chloro-N-dichloromethylene- is unique due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions . This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
CAS No. |
23546-84-1 |
|---|---|
Molecular Formula |
C3H4Cl3N |
Molecular Weight |
160.43 g/mol |
IUPAC Name |
1,1-dichloro-N-(2-chloroethyl)methanimine |
InChI |
InChI=1S/C3H4Cl3N/c4-1-2-7-3(5)6/h1-2H2 |
InChI Key |
YWMGZMIHXMLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
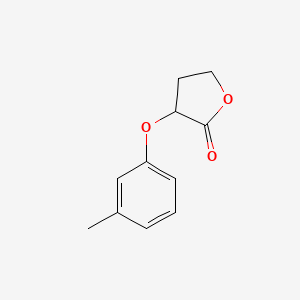
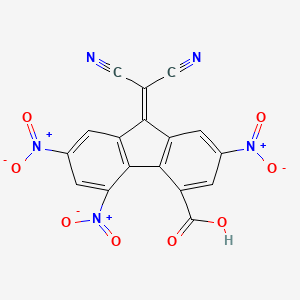
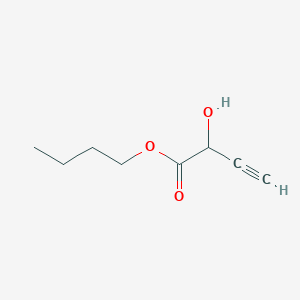
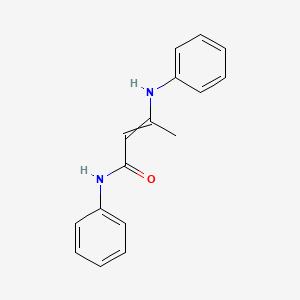
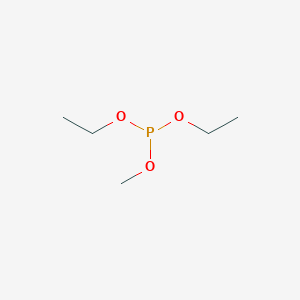

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
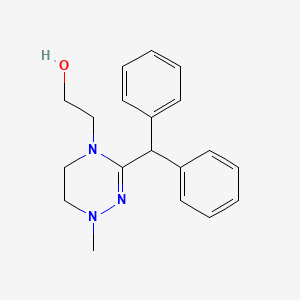
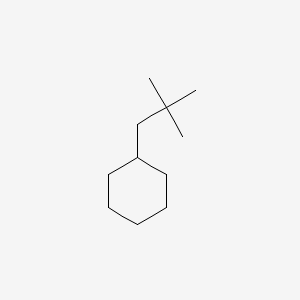
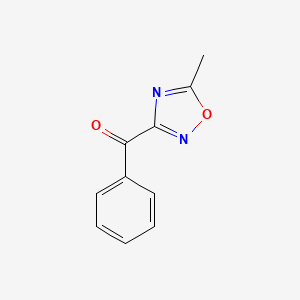
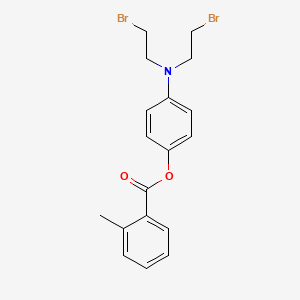
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
